1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and a pyridylmethyl group attached to a piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine typically involves multiple steps:
Nitration of Phenyl Sulfone: The initial step involves the nitration of phenyl sulfone to introduce the nitro group.
Formation of Piperazine Derivative: The next step is the formation of the piperazine derivative through a reaction between piperazine and a suitable pyridylmethyl halide under basic conditions.
Coupling Reaction: Finally, the nitrophenyl sulfone is coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 1-[(2-Aminophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its interaction with various biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of sulfonyl piperazines in biological systems.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets in the body. The nitrophenyl and sulfonyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridyl)piperazine: Lacks the methyl group on the pyridine ring.
1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine: Has the pyridylmethyl group attached at a different position on the pyridine ring.
Uniqueness: 1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is unique due to the specific positioning of the nitrophenyl, sulfonyl, and pyridylmethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C16H18N4O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-6-1-2-7-16(15)25(23,24)19-11-9-18(10-12-19)13-14-5-3-4-8-17-14/h1-8H,9-13H2 |
InChI Key |
XMXYHYOJVBZUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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